7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid
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Overview
Description
7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid is a complex organic compound characterized by its unique dispiro structure, which includes multiple oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid typically involves the formation of the dispiro structure through a series of cyclization reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the compound .
Industrial Production Methods: Industrial production methods for this compound are still under development, with research focusing on optimizing the yield and purity of the product. Current methods involve multi-step synthesis processes that are carefully monitored to maintain the integrity of the dispiro structure .
Chemical Reactions Analysis
Types of Reactions: 7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple oxygen atoms within the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often require specific temperatures and pH levels to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions can yield reduced forms of the compound .
Scientific Research Applications
7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple oxygen atoms play a crucial role in its reactivity and biological activity. For example, its antimalarial properties are attributed to its ability to generate reactive oxygen species that target the malaria parasite .
Comparison with Similar Compounds
- 1,1,2,2,4,10,10,11,11,13-Decamethyl-7,8,15,16-tetraoxadispiro[5.2.5~9~.2~6~]hexadecane
- 2,3,4,11,12,13-Hexamethyl-7,8,15,16-tetraoxadispiro[5.2.5~9~.2~6~]hexadecane
- 1,1,4,4,10,10,13,13-Octamethyl-7,8,15,16-tetraoxadispiro[5.2.5~9~.2~6~]hexadecane
Uniqueness: 7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid is unique due to its specific dispiro structure and the presence of a carboxylic acid group.
Properties
CAS No. |
859161-50-5 |
---|---|
Molecular Formula |
C13H20O6 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
7,8,15,16-tetraoxadispiro[5.2.59.26]hexadecane-12-carboxylic acid |
InChI |
InChI=1S/C13H20O6/c14-11(15)10-4-8-13(9-5-10)18-16-12(17-19-13)6-2-1-3-7-12/h10H,1-9H2,(H,14,15) |
InChI Key |
IGQPZGPAYLDOJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OOC3(CCC(CC3)C(=O)O)OO2 |
Origin of Product |
United States |
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